molecular formula C11H11FO3 B1400180 2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone CAS No. 1166996-40-2

2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone

Cat. No.: B1400180
CAS No.: 1166996-40-2
M. Wt: 210.2 g/mol
InChI Key: UEMXGDOMBAMRHI-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone is an organic compound that features a dioxolane ring and a fluorophenyl group

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: May serve as a probe or ligand in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone typically involves the formation of the dioxolane ring followed by the introduction of the fluorophenyl group. One common method might involve the reaction of a suitable ketone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The fluorophenyl group can then be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action for 2-(1,3-Dioxolan-2-yl)-1-(3-fluorophenyl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The dioxolane ring and fluorophenyl group could play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Dioxolan-2-yl)-1-phenyl-ethanone: Lacks the fluorine atom, which might affect its reactivity and biological activity.

    2-(1,3-Dioxolan-2-yl)-1-(4-fluoro-phenyl)-ethanone: The position of the fluorine atom can influence the compound’s properties.

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO3/c12-9-3-1-2-8(6-9)10(13)7-11-14-4-5-15-11/h1-3,6,11H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMXGDOMBAMRHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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